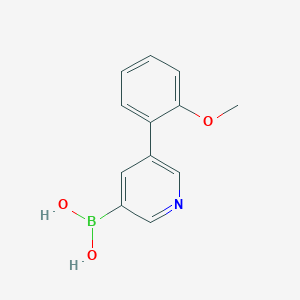

5-(2-Methoxyphenyl)pyridin-3-ylboronic acid

Description

Properties

IUPAC Name |

[5-(2-methoxyphenyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFUAQNFVODSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2=CC=CC=C2OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242128 | |

| Record name | B-[5-(2-Methoxyphenyl)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219737-10-6 | |

| Record name | B-[5-(2-Methoxyphenyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219737-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-(2-Methoxyphenyl)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Methoxyphenyl Pyridin 3 Ylboronic Acid and Relevant Analogues

Direct C-H Borylation Strategies

Direct C-H borylation has emerged as a powerful, atom-economical method for the synthesis of aryl and heteroaryl boronates. rsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, thereby shortening synthetic sequences.

Since the pioneering work in 2002, iridium-catalyzed C-H borylation has become a preferred method for accessing pyridinyl boronates. researchgate.netresearchgate.net The most common catalytic system employs an iridium(I) precatalyst, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a bipyridyl ligand, typically 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy). researchgate.netresearchgate.net The borylating agent is most often bis(pinacolato)diboron (B136004) (B₂pin₂).

The application of this methodology to pyridine (B92270) substrates can be challenging due to the inherent properties of the heterocycle. The Lewis basic nitrogen lone pair can coordinate to the iridium center, leading to catalyst inhibition and reduced reactivity. rsc.orgresearchgate.net This effect is particularly pronounced in unhindered pyridines. To overcome this, a large excess of the pyridine substrate or higher reaction temperatures may be required. researchgate.net Furthermore, the resulting pyridyl boronate esters, especially those with the boron group ortho to the nitrogen, can be prone to rapid protodeborylation, complicating their isolation and purification. rsc.orgresearchgate.net

The regiochemical outcome of iridium-catalyzed C-H borylation on pyridine systems is dictated by a complex interplay of steric and electronic factors. researchgate.netresearchgate.net In the absence of strong directing effects, the reaction is primarily governed by sterics, with borylation favoring the most accessible C-H bond. For the parent pyridine molecule, this results in a mixture of products with a preference for the meta-position (C-3/C-5). researchgate.netresearchgate.net The ortho-borylated product (C-2/C-6) is often not detected due to slower C-H activation at this position and the instability of the resulting product. researchgate.netresearchgate.net

Substituents on the pyridine ring exert significant control over the site of borylation. This sterically governed regioselectivity provides a powerful tool for synthesizing specific isomers. For instance, a bulky substituent at the C-2 position will sterically hinder that flank of the molecule, directing borylation to the C-4 and C-6 positions. Similarly, substituents at both the C-2 and C-6 positions will strongly direct borylation to the C-4 position. digitellinc.com The introduction of trifluoromethyl (CF₃) groups, for example, has been shown to effectively direct the borylation to specific positions based on steric hindrance. nih.govacs.org

Table 1: Regioselectivity in Iridium-Catalyzed Borylation of Substituted Pyridines

| Pyridine Substrate | Substituent Position(s) | Major Borylation Position(s) | Key Factor(s) |

|---|---|---|---|

| Pyridine | Unsubstituted | C-3 (meta) | Electronic preference, steric accessibility |

| 2-Methylpyridine | C-2 | C-5 | Steric hindrance at C-6, electronic deactivation at C-3 |

| 3-Methylpyridine | C-3 | C-5 | Steric hindrance from methyl group |

| 2,6-Dimethylpyridine | C-2, C-6 | C-4 (para) | Strong steric blocking of C-3/C-5 positions |

| 2,3-bis(Trifluoromethyl)pyridine | C-2, C-3 | C-5 | Steric bulk of the CF₃ group at C-3 directs to the open C-5 position. acs.org |

| 3-Fluoropyridine | C-3 | C-5, C-6 | Competing electronic and steric effects |

Organometallic-Mediated Boronation Routes

Before the advent of widespread C-H activation, organometallic-mediated methods were the primary means of preparing pyridylboronic acids. These routes rely on the generation of a nucleophilic pyridyl organometallic species, which is then trapped with an electrophilic boron source.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for highly regioselective deprotonation of an aromatic or heteroaromatic ring. wikipedia.org The process involves a directing metalation group (DMG) which contains a heteroatom that can coordinate to a strong organolithium base. wikipedia.orgbaranlab.org This coordination brings the base into proximity with an adjacent ortho C-H bond, facilitating its deprotonation to form a stabilized organolithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as a borate (B1201080) ester, to install a boronic ester group with high regiocontrol. nih.gov For pyridine systems, a DMG is essential, as the reaction of pyridine itself with organolithium reagents typically results in nucleophilic addition to the ring rather than deprotonation. clockss.orgharvard.edu

The most common bases used for DoM on pyridine rings are strong lithium reagents. clockss.org Hindered lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), are often preferred over alkyllithiums (e.g., n-BuLi, sec-BuLi) to minimize competitive nucleophilic addition to the pyridine C=N bond. clockss.orguwindsor.ca The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). clockss.org

Once the pyridyl anion is generated in situ, it is treated with a boron electrophile. Trialkyl borates, such as triisopropyl borate B(OiPr)₃ or trimethyl borate B(OMe)₃, are common quenching agents. nih.gov The initial product is a borate complex which, upon acidic workup, hydrolyzes to yield the corresponding boronic acid or can be converted to a more stable boronate ester. This DoM-boronation sequence provides a reliable method for synthesizing specifically substituted pyridyl boronic acids that may be difficult to access via other means. nih.gov While lithium reagents are predominant, highly reactive Grignard reagents like TMPMgCl·LiCl have also been employed for the efficient metalation of electron-poor heteroarenes. harvard.edu

Table 2: Examples of Directed Metalation Groups (DMGs) on Pyridine for Boronation

| Directing Group (DMG) | Position on Pyridine | Lithiating Agent | Position of Lithiation |

|---|---|---|---|

| -CON(iPr)₂ (Amide) | C-2 | LDA | C-3 |

| -CONEt₂ (Amide) | C-3 | sec-BuLi/TMEDA | C-4 |

| -OCONEt₂ (Carbamate) | C-3 | sec-BuLi/TMEDA | C-2 |

| -Cl | C-2 | LDA | C-3 |

| -F | C-2 | LDA | C-3 |

| -SO₂NHtBu | C-2 | n-BuLi | C-3 |

When applying DoM to halogenated pyridines, a critical competing reaction is lithium-halogen exchange. uwindsor.ca This process, particularly rapid for bromides and iodides, can lead to the formation of the aryllithium species at the position of the halogen rather than ortho to the DMG. For chlorides and fluorides, DoM is generally favored over halogen exchange. uwindsor.ca

Therefore, optimization of reaction conditions is crucial. Key variables include the choice of base, temperature, and reaction time.

Base Selection: Using lithium amides (LDA, LTMP) can favor deprotonation (DoM) over halogen exchange, which is often faster with alkyllithiums.

Temperature Control: Performing the reaction at very low temperatures (e.g., -78 °C or lower) can suppress the rate of lithium-halogen exchange, allowing the kinetically slower but thermodynamically directed deprotonation to occur.

One-Pot Protocols: To circumvent the issues of isolating unstable pyridyl boronic acids, one-pot procedures have been developed. These involve the DoM-boronation sequence followed immediately by a cross-coupling reaction, such as a Suzuki-Miyaura coupling, in the same reaction vessel. nih.gov This strategy avoids the need to isolate the sensitive boronic acid intermediate.

By carefully tuning these conditions, chemists can selectively perform DoM on halogenated pyridines, providing a versatile route to highly functionalized pyridine boronic acid analogues.

Directed ortho-Metalation (DoM) and Subsequent Electrophilic Borate Quench

Conversion from Boronate Esters to Boronic Acids

Boronate esters are frequently synthesized as stable, isolable intermediates that can be purified by standard techniques like chromatography. organic-chemistry.org Their conversion to the corresponding boronic acids is a crucial final step in many synthetic sequences.

Pinacol (B44631) esters are among the most common boronate esters used in organic synthesis due to their stability. However, this stability can make their hydrolysis to the free boronic acid challenging. organic-chemistry.orgresearchgate.net The formation of pinacol boronates is a reversible process in the presence of water or alcohols, which can lead to premature deprotection and product loss during workup or chromatography. researchgate.net

Several methods have been developed to effect this transformation. Standard acidic or basic hydrolysis can be employed, though the conditions can sometimes be harsh and incompatible with sensitive functional groups. nih.gov A common approach involves biphasic transesterification or the use of strong oxidants like sodium periodate. nih.gov

A milder, two-step procedure involves the initial transesterification of the pinacol boronate with diethanolamine (B148213) (DEA), followed by hydrolysis of the resulting DEA boronate. nih.gov This method is advantageous due to its tolerance of various functional groups, short reaction times, and ease of product isolation. nih.gov The intermediate DEA boronates are readily hydrolyzed under mild acidic conditions. nih.gov

| Precursor | Reagents | Conditions | Product | Yield |

| Alkyl Pinacol Boronate | 1. Diethanolamine 2. 0.1M HCl | 1. Ether, rt, ~30 min 2. 20 min | Alkyl Boronic Acid | Excellent |

Table 1: Two-step deprotection of pinacolyl boronate esters. nih.gov

Another effective method for the deprotection of pinacol boronates is the conversion to an intermediate potassium trifluoroborate salt, which is then hydrolyzed. researchgate.net

Potassium organotrifluoroborates have emerged as valuable alternatives to boronic acids and their esters. nih.govbldpharm.com They are typically crystalline solids that are stable to air and moisture, making them easy to handle and store indefinitely. nih.govresearchgate.net This stability is a significant advantage over many boronic acids, which can be prone to dehydration to form boroxines. nih.gov

The synthesis of potassium organotrifluoroborates is straightforward, most commonly involving the treatment of a boronic acid or a boronate ester with potassium hydrogen difluoride (KHF₂). nih.govbldpharm.comresearchgate.net This reaction is often quantitative and provides the trifluoroborate salt in high purity.

| Starting Material | Reagent | Product |

| Organoboronic Acid/Ester | KHF₂ | Potassium Organotrifluoroborate |

Table 2: General synthesis of potassium organotrifluoroborates. nih.govbldpharm.com

These salts can serve as precursors to boronic acids through hydrolysis, often under aqueous basic conditions, effectively acting as a stable reservoir for the boronic acid. researchgate.net

Diethanolamine (DABO) boronates also serve as stable, crystalline derivatives of boronic acids. They can be quantitatively converted back to the boronic acid under mild hydrolytic conditions. researchgate.net

Palladium-Catalyzed Boronation Reactions (Miyaura Borylation)

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl or vinyl halides and triflates with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgwikipedia.org This reaction is highly valued for its mild conditions and broad functional group tolerance. organic-chemistry.org

The standard Miyaura borylation protocol involves the reaction of an aryl or heteroaryl halide (or triflate) with B₂pin₂ in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org A common catalyst system is PdCl₂(dppf), and the base of choice is often potassium acetate (B1210297) (KOAc). wikipedia.org

The reaction mechanism is analogous to that of the Suzuki-Miyaura coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org The use of a base like KOAc is crucial, as it is believed to form an acetato)palladium(II) complex that is more reactive in the transmetalation step. organic-chemistry.org

| Substrate | Diboron Reagent | Catalyst | Base | Product |

| Aryl/Heteroaryl Halide or Triflate | B₂pin₂ | PdCl₂(dppf) | KOAc | Aryl/Heteroaryl Pinacol Boronate |

Table 3: General conditions for Miyaura Borylation. organic-chemistry.orgwikipedia.org

Recent advancements have focused on improving the efficiency and atom economy of this process. The use of tetrahydroxydiboron (B82485) [B₂(OH)₄], also known as bis-boronic acid (BBA), has been developed as a more atom-economical alternative to B₂pin₂. nih.gov

The Miyaura borylation is generally applicable to a wide range of substrates, including those containing pyridine rings. However, the presence of the nitrogen atom in the pyridine ring can sometimes lead to challenges. Heterocyclic substrates, including pyridines, can sometimes be problematic, leading to lower yields. nih.gov

The electronics of the pyridine ring and the position of the halide or triflate substituent can influence the reaction's efficiency. Electron-deficient pyridine rings may undergo oxidative addition more readily, while the Lewis basicity of the pyridine nitrogen can potentially coordinate to the palladium catalyst, affecting its activity.

Despite these potential challenges, the Miyaura borylation has been successfully applied to the synthesis of various pyridinylboronic acids and their esters. For instance, (6-methoxypyridin-3-yl)boronic acid has been synthesized from 5-bromo-2-methoxypyridine (B44785) via a lithium-halogen exchange followed by reaction with triisopropoxyborane. chemicalbook.com

Improvements in catalyst systems and reaction conditions continue to expand the scope of the Miyaura borylation for challenging substrates. For example, the use of specific ligands and bases, such as bulky lipophilic carboxylates, has been shown to enhance reaction rates and yields for a wide range of substrates, including heteroaryl halides. organic-chemistry.org Furthermore, the development of one-pot borylation/Suzuki coupling procedures has streamlined the synthesis of complex biaryl compounds containing pyridine moieties. medium.com

Reactivity and Chemical Transformations of 5 2 Methoxyphenyl Pyridin 3 Ylboronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, utilizes a palladium catalyst to couple an organoboron compound, such as 5-(2-methoxyphenyl)pyridin-3-ylboronic acid, with an organic halide or triflate. wikipedia.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids. news-medical.netillinois.edu

Mechanistic Understanding of the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgmusechem.com The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states throughout this process. yonedalabs.com

The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. csbsju.eduacs.org This step, often considered the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) intermediate. wikipedia.orgbyjus.com The reactivity of the halide in this step typically follows the order I > Br > Cl. libretexts.org The nature of the ligands on the palladium center significantly influences the rate of oxidative addition, with electron-rich and bulky ligands generally promoting this step. libretexts.orgmusechem.com

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center. acs.orgresearchgate.net This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. news-medical.netillinois.edu The halide or other anionic ligand on the palladium complex is replaced by the organic moiety from the boronate. yonedalabs.com The exact mechanism of transmetalation can vary depending on the reaction conditions and substrates, but it is a crucial step for bringing both organic partners onto the palladium catalyst. illinois.eduresearchgate.net

The final step of the catalytic cycle is reductive elimination. csbsju.eduresearchgate.net In this step, the two organic groups attached to the palladium(II) center couple, forming a new carbon-carbon bond and the desired biaryl product (R¹-R²). news-medical.net Simultaneously, the palladium catalyst is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. yonedalabs.com Bulky ligands on the palladium can facilitate this step by promoting the necessary cis-orientation of the two organic groups prior to their elimination. libretexts.org

Scope of Electrophilic Coupling Partners

This compound can be coupled with a diverse range of electrophilic partners, highlighting the versatility of the Suzuki-Miyaura reaction.

A wide variety of aryl, heteroaryl, and vinyl halides are suitable electrophilic coupling partners for this compound in Suzuki-Miyaura reactions. news-medical.netillinois.edumusechem.comacs.orgnih.gov The choice of halide can influence the reaction conditions required, with iodides and bromides generally being more reactive than chlorides. yonedalabs.com However, the development of specialized palladium catalysts and ligands has enabled the efficient coupling of even less reactive aryl chlorides. researchgate.net

The reaction tolerates a broad spectrum of functional groups on the electrophilic partner, making it a highly valuable tool in the synthesis of complex molecules. nih.govnih.gov For instance, heteroaryl halides, which are common structural motifs in pharmaceuticals, are effective coupling partners. nih.govnih.govrsc.orgnih.gov Research has demonstrated the successful coupling of various substituted aryl and heteroaryl bromides and chlorides with pyridylboronates. nih.gov Vinyl halides also participate effectively in these coupling reactions, providing access to substituted styrenes and other vinylated aromatic compounds. researchgate.netrsc.org

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with various electrophiles.

| Electrophilic Partner | Product | Typical Catalyst System | Yield (%) |

| 3,5-Bis(trifluoromethyl)bromobenzene | 5-(2-Methoxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)pyridine | Pd₂(dba)₃ / Ligand | 82 |

| 4-Bromoanisole | 3-(4-Methoxyphenyl)-5-(2-methoxyphenyl)pyridine | Pd₂(dba)₃ / Ligand | 74 |

| 5-Bromopyrimidine | 5-(2-Methoxyphenyl)-3-(pyrimidin-5-yl)pyridine | Pd₂(dba)₃ / Ligand | 91 |

| 4-Bromoisoquinoline | 3-(Isoquinolin-4-yl)-5-(2-methoxyphenyl)pyridine | Pd₂(dba)₃ / Ligand | 82 |

| 4-Chlorobenzonitrile | 4-(5-(2-Methoxyphenyl)pyridin-3-yl)benzonitrile | Pd(OAc)₂ / RuPhos | Good |

| 2-Chloropyridine | 2-(5-(2-Methoxyphenyl)pyridin-3-yl)pyridine | Pd(OAc)₂ / RuPhos | Moderate to Good |

Yields are illustrative and can vary based on specific reaction conditions, ligands, and bases used. Data compiled from representative literature. nih.govnih.gov

Aryl and Heteroaryl Triflates and Other Pseudohalides

In addition to the more common aryl and heteroaryl halides, triflates (OTf) and other pseudohalides serve as effective electrophilic partners in Suzuki-Miyaura coupling reactions with this compound. Triflates are particularly useful as they can be readily prepared from phenols, thus expanding the scope of accessible starting materials. The reactivity of the electrophile generally follows the order I > Br > OTf ≈ Cl, although this can be influenced by the choice of catalyst and reaction conditions. researchgate.net

The coupling of aryl and vinyl triflates with arylboronic acids can proceed efficiently, often at room temperature, utilizing specific palladium catalyst systems. organic-chemistry.org For instance, the combination of Pd(OAc)2 and a suitable phosphine (B1218219) ligand has been shown to be effective for a diverse array of triflates. organic-chemistry.org While specific examples detailing the coupling of this compound with triflates are not extensively documented in readily available literature, the general reactivity patterns established for other pyridylboronic acids are applicable. The use of highly active catalyst systems is crucial, especially for less reactive triflates or when aiming for lower reaction temperatures. nih.gov

Below is a representative table of Suzuki-Miyaura couplings with aryl triflates, demonstrating typical conditions and outcomes.

Table 1: Representative Suzuki-Miyaura Coupling of Boronic Acids with Aryl Triflates

| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Triflate) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | 4-tert-Butylphenyl triflate | Pd(OAc)2 | PCy3 | K3PO4 | Toluene | RT | 95 |

| 2-Thiopheneboronic acid | 1-Naphthyl triflate | Pd2(dba)3 | P(t-Bu)3 | CsF | Dioxane | 80 | 88 |

Catalyst Systems and Ligand Design for Optimal Efficiency

The choice of catalyst and ligand is paramount in achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of this compound. The electronic and steric properties of both the palladium source and the ancillary ligands dictate the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Several palladium sources are commonly employed for Suzuki-Miyaura reactions involving heteroarylboronic acids.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a widely used, air-stable precatalyst that is effective for a range of couplings. However, it can sometimes be less efficient with challenging substrates, such as heteroaryl chlorides or sterically hindered partners. diva-portal.org

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) is often a superior catalyst for the coupling of heteroarylboronic acids. The dppf ligand's wide bite angle and electron-donating properties facilitate the catalytic cycle. semanticscholar.orgnih.gov It has demonstrated high efficacy in the coupling of various pyridylboronic acids. nih.gov

Palladium(II) acetate (B1210297) (Pd(OAc)2) is an air-stable and relatively inexpensive palladium source that is often used in combination with various phosphine ligands. In situ, Pd(OAc)2 is reduced to the active Pd(0) species. diva-portal.orgrsc.org The choice of the accompanying ligand is critical to the success of reactions catalyzed by Pd(OAc)2. researchgate.net

Table 2: Comparison of Common Palladium Catalysts in a Representative Suzuki-Miyaura Reaction

| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(PPh3)4 (3) | - | K3PO4 | DMF | 85 | 5 | 53 |

| Pd(dppf)Cl2 (3) | - | K2CO3 | MeCN/H2O | 80 | 1.5 | 90 |

Note: This table illustrates the comparative performance of common palladium catalysts in representative Suzuki-Miyaura reactions involving pyridylboronic acids.

Bulky, electron-rich phosphine ligands play a crucial role in enhancing the efficiency of palladium-catalyzed cross-coupling reactions, particularly with challenging substrates like heteroarylboronic acids.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective Buchwald-type ligands. ntnu.no Their steric bulk and electron-rich nature promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step. nih.gov XPhos, in particular, has shown excellent performance in the coupling of pyridylboronic acids with heteroaryl chlorides. nih.gov The use of XPhos-based precatalysts can lead to high conversions even at moderate temperatures. ntnu.noresearchgate.net

While specific applications of dmphen (1,10-Phenanthroline, 2,9-dimethyl-) with this compound are not widely reported, phenanthroline-based ligands have been used in Suzuki and other cross-coupling reactions. Their bidentate nitrogen chelation can stabilize the palladium center and influence the reaction's outcome.

Table 3: Impact of Phosphine Ligands on a Representative Suzuki-Miyaura Reaction

| Catalyst | Ligand | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Pd2(dba)3 | XPhos | 3-Pyridylboronic acid | 2-Chloropyridine | K3PO4 | Dioxane/H2O | 100 | 95 |

Note: This table provides representative examples of the effectiveness of SPhos and XPhos in Suzuki-Miyaura couplings involving pyridylboronic acids.

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals, such as nickel and rhodium, have emerged as viable alternatives.

Nickel catalysts are attractive due to their lower cost and unique reactivity. Nickel complexes can effectively catalyze the cross-coupling of arylboronic acids, including pyridylboronic acids, with a variety of electrophiles. nih.gov Nickel catalysis can sometimes offer different selectivity compared to palladium and may be more effective for certain substrate combinations. nih.gov

Rhodium catalysts are also capable of mediating arylation reactions with arylboronic acids. beilstein-journals.org Rhodium-catalyzed reactions often proceed via different mechanisms than palladium-catalyzed ones and can be highly effective for specific transformations, such as asymmetric arylations. beilstein-journals.orgacs.org The use of rhodium catalysis for the direct coupling of pyridylboronic acids is an area of active research. nih.govsemanticscholar.org

Base and Solvent Effects on Reaction Yield and Selectivity

The choice of base and solvent system is critical for the success of the Suzuki-Miyaura coupling, significantly impacting reaction rates, yields, and the suppression of side reactions like protodeboronation.

Inorganic bases are essential for the activation of the boronic acid, facilitating the transmetalation step. The strength and nature of the base can have a profound effect on the reaction outcome.

Potassium Carbonate (K2CO3) and Sodium Carbonate (Na2CO3) are commonly used, moderately strong bases that are effective in many Suzuki couplings, often in aqueous solvent mixtures. semanticscholar.orgjsynthchem.comworktribe.com

Potassium Phosphate (K3PO4) is a stronger base that is often superior for challenging couplings, including those involving heteroarylboronic acids or sterically hindered substrates. researchgate.net It is particularly effective in promoting reactions with substrates prone to side reactions. nih.govtcichemicals.com

Cesium Fluoride (B91410) (CsF) is another effective base, particularly in non-aqueous conditions. The fluoride ion is thought to activate the boronic acid by forming a more nucleophilic trifluoroborate species. researchgate.net

The optimal base often depends on the specific substrates, catalyst, and solvent used. For pyridylboronic acids, a careful selection is necessary to maximize the yield of the desired product while minimizing decomposition. nih.govresearchgate.net

Table 4: Effect of Different Inorganic Bases on a Representative Suzuki-Miyaura Reaction

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Na2CO3 | Dioxane/H2O | 95 | 12 | 75 |

| K2CO3 | DME/H2O | 80 | 2 | 88 |

| K3PO4 | Dioxane/H2O | 100 | 8 | 95 |

Note: This table illustrates the general effect of different inorganic bases on the yield of Suzuki-Miyaura reactions involving pyridylboronic acids, based on representative literature data.

Organic Bases and their Influence

The choice of base is a critical parameter in Suzuki-Miyaura coupling reactions involving this compound. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. While a variety of bases can be employed, their strength, solubility, and interaction with the catalyst and substrates can significantly impact reaction yield and selectivity.

Organic bases, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are generally considered weaker and less effective than inorganic bases for many Suzuki-Miyaura applications, particularly in aqueous solvent systems where their partial inhomogeneity can hinder the reaction. Inorganic bases are typically preferred for their ability to efficiently promote the formation of the boronate anion. Commonly used inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The selection among these depends on the specific substrates and catalyst system. For instance, stronger bases like K₃PO₄ are often effective for less reactive coupling partners, while milder bases like Na₂CO₃ may be sufficient for more facile reactions.

The following table summarizes the types of bases commonly used in Suzuki-Miyaura reactions, which are applicable to substrates like this compound.

| Base Type | Examples | General Applicability and Remarks |

|---|---|---|

| Inorganic Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Widely used due to moderate basicity and good solubility in aqueous mixtures. Cs₂CO₃ is stronger and often used for challenging couplings. |

| Inorganic Phosphates | K₃PO₄ | A strong base, effective for coupling with sterically hindered or electron-deficient partners. Often improves yields where carbonates are less effective. |

| Inorganic Hydroxides | NaOH, KOH | Strong bases that can promote the reaction but may also increase the risk of side reactions like base-catalyzed protodeboronation. |

| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Generally less effective than inorganic bases in Suzuki couplings, especially in polar or aqueous solvents. May be used in specific non-aqueous applications. |

Protic vs. Aprotic Solvents and Water Co-solvents

The solvent system plays a crucial role in the reactivity of this compound by influencing the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle. Aprotic polar solvents are frequently employed, often in combination with water.

Commonly used aprotic solvents include 1,4-dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). These solvents are effective at dissolving both the organic substrates and the palladium catalyst complexes. However, the addition of a protic co-solvent, most notably water, is often highly beneficial and can significantly accelerate the reaction. nih.gov

The positive effects of water as a co-solvent are multifaceted:

Enhanced Base Solubility and Activity : Water increases the solubility and dissociation of inorganic bases like K₃PO₄ and Na₂CO₃, leading to a higher effective concentration of the hydroxide (B78521) or carbonate ions needed for boronic acid activation.

Catalyst Speciation : Water can influence the nature of the active catalytic species. It can participate in the formation of palladium-hydroxo complexes (e.g., [LₙPd-OH]), which are often more reactive in the transmetalation step than the corresponding halide complexes. nih.gov

Hydrolysis of Boronate Esters : In cases where boronate esters are used as starting materials, water is necessary for the in-situ hydrolysis to the active boronic acid. nih.gov

While advantageous, the proportion of water must be optimized, as excessive amounts can lead to catalyst decomposition or hydrolysis of the desired product. A typical solvent ratio for Suzuki couplings is a 4:1 or 5:1 mixture of an organic solvent (like dioxane) to water. nih.gov

Reaction Conditions Optimization (Temperature, Time, Additives, Microwave)

Optimizing reaction conditions is essential for maximizing the yield and minimizing side products in transformations involving this compound. Key parameters include temperature, reaction duration, and the use of additives or alternative energy sources like microwave irradiation.

Temperature and Time : Suzuki-Miyaura reactions are typically conducted at elevated temperatures, often ranging from 60 °C to 110 °C, to ensure efficient catalytic turnover. nih.govrsc.org The optimal temperature depends on the reactivity of the coupling partners and the thermal stability of the catalyst. Reaction times can vary from a few minutes to several hours. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the point of completion and avoid degradation from prolonged heating.

Additives : In certain cases, particularly with challenging substrates, additives can enhance reaction efficiency. For instance, copper salts (e.g., CuI) have been reported to promote cross-couplings of other 2-pyridylboranes, and this strategy could be applicable here if difficulties arise. Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can accelerate reactions in biphasic aqueous/organic systems. fujifilm.com

Microwave Irradiation : A significant advancement in optimizing Suzuki couplings is the use of microwave heating. nih.govmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition. nih.govnih.govrsc.org This rapid, uniform heating is particularly advantageous for high-throughput synthesis and for reactions involving thermally sensitive compounds. mdpi.com For example, microwave-assisted Suzuki couplings of various aryl halides with arylboronic acids have been successfully performed in aqueous solvent systems, achieving high yields in minutes. nih.gov

The following table provides a general comparison of conventional heating versus microwave irradiation for Suzuki-Miyaura reactions.

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 4-24 h) | Minutes (e.g., 5-40 min) rsc.org |

| Temperature Control | Relies on thermal conductivity of the vessel | Direct, uniform heating of the reaction mixture |

| Yields | Variable, can be lower due to side reactions | Often higher due to reduced reaction time and fewer side products nih.gov |

| Side Reactions | More prevalent with longer heating times | Often minimized nih.gov |

| Applicability | Standard, widely used | Excellent for rapid optimization, library synthesis, and thermally sensitive substrates |

Mitigation of Side Reactions

Strategies to Suppress Protodeboronation (Acid- and Base-Catalyzed Mechanisms)

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, converting the boronic acid back to its parent arene (in this case, 2-methoxypyridine). wikipedia.org This reaction is a significant competing pathway that consumes the boronic acid and lowers the yield of the desired cross-coupled product. The susceptibility to protodeboronation is highly dependent on the structure of the boronic acid and the reaction pH. nih.gov

A key structural feature of this compound is that it is a 3-pyridylboronic acid derivative. This is advantageous, as 3-pyridylboronic acids are known to be substantially more stable and less prone to protodeboronation than their 2-pyridyl isomers. nih.govrsc.org The rapid protodeboronation of 2-pyridylboronic acids often proceeds through a zwitterionic intermediate at neutral pH, which facilitates unimolecular fragmentation of the C–B bond. wikipedia.org This pathway is not available for 3-pyridylboronic acids, contributing to their greater stability. evitachem.com

Despite this inherent stability, protodeboronation can still occur under both acidic and basic conditions:

Acid-Catalyzed Protodeboronation : This pathway involves electrophilic substitution of the boron group by a proton. It is generally less of a concern under the basic conditions of the Suzuki-Miyaura reaction but can be promoted by strong acids.

Base-Catalyzed Protodeboronation : Under the high pH conditions of the Suzuki reaction, the boronic acid is converted to the boronate anion ([ArB(OH)₃]⁻). This species can then react with a proton source (like water) to undergo protodeboronation. wikipedia.org For highly electron-deficient arylboronic acids, this process can be very rapid. nih.gov

Strategies to minimize protodeboronation include:

pH Control : Avoiding excessively harsh basic conditions or prolonged reaction times can limit base-catalyzed decomposition.

Rapid Catalysis : Using highly active catalyst systems that promote rapid cross-coupling can ensure the desired reaction outcompetes the slower protodeboronation pathway. wikipedia.org

Use of Boronate Derivatives : "Slow release" strategies using more stable boronate esters can keep the instantaneous concentration of the sensitive free boronic acid low (discussed in 3.1.6.3). wikipedia.org

Control of Homocoupling Pathways

Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl (e.g., two molecules of this compound coupling to form a bipyridine derivative). This side reaction is often mediated by the palladium catalyst and can be exacerbated by the presence of oxygen.

The generally accepted mechanism involves the oxidation of the Pd(0) catalyst to Pd(II), which can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product. Oxygen acts as an oxidant, regenerating the Pd(II) species and promoting this undesired catalytic cycle.

Strategies to control homocoupling include:

Inert Atmosphere : Rigorously excluding oxygen by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most common and effective method to suppress homocoupling. researchgate.net

Reducing Agents : The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) in the reaction mixture, thereby disfavoring the homocoupling pathway. researchgate.net

Ligand Choice : The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling. For instance, ligands like SPhos have been shown to be effective in obtaining good yields of cross-coupling products while minimizing homocoupling, even with challenging substrates. researchgate.net

"Slow Release" Strategies using Boronate Derivatives (e.g., MIDA, Trifluoroborates, DABO)

For boronic acids that are particularly prone to decomposition via protodeboronation or other pathways, a powerful strategy is to use a more stable derivative that slowly releases the free boronic acid in situ. This approach maintains a very low concentration of the unstable species at any given time, ensuring that its consumption via the desired, rapid cross-coupling reaction is much faster than its decomposition. wikipedia.org

N-methyliminodiacetic acid (MIDA) Boronates : MIDA boronates are air-stable, crystalline solids that are compatible with chromatography and a wide range of synthetic reagents. nih.govrsc.org They are readily prepared by condensation of the boronic acid with N-methyliminodiacetic acid. orgsyn.org Under mild aqueous basic conditions, such as those used for Suzuki-Miyaura coupling (e.g., K₃PO₄ in dioxane/water), the MIDA boronate slowly hydrolyzes to release the boronic acid. rsc.org This "slow release" ensures the concentration of the free boronic acid remains low, effectively suppressing side reactions like protodeboronation and homocoupling. wikipedia.org While the specific MIDA derivative of this compound is not detailed in the literature, the synthesis and utility of MIDA boronates for a vast array of other pyridyl and aryl boronic acids are well-established, indicating the applicability of this method. nih.govamazonaws.com

Potassium Trifluoroborates (R-BF₃K) : Aryltrifluoroborates are another class of highly stable, crystalline solids that serve as excellent surrogates for boronic acids. They are generally stable to air, moisture, and even strongly oxidative conditions. evitachem.com The trifluoroborate salt can be directly used in Suzuki-Miyaura reactions, where under the basic reaction conditions, it is slowly hydrolyzed to release the boronic acid or boronate for participation in the catalytic cycle. The synthesis of potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate, a close analog, has been described, highlighting the feasibility of this approach for the target compound. evitachem.com

DABO Esters : Boronic esters derived from 1,8-diaminonaphthalene (B57835) (DABO) can also be used in a similar capacity, offering stability and controlled release, though they are less commonly cited than MIDA or trifluoroborate derivatives.

The following table compares these common slow-release derivatives.

| Derivative | Structure | Key Properties | Release Condition |

|---|---|---|---|

| MIDA Boronate | Tricyclic boronate ester | Air-stable, crystalline, chromatographable, highly stable. nih.govrsc.org | Slow hydrolysis under mild aqueous base (e.g., K₃PO₄, NaHCO₃). rsc.org |

| Potassium Trifluoroborate | R-BF₃K | Air- and moisture-stable, crystalline solids. evitachem.com | Hydrolysis under basic Suzuki conditions. |

| DABO Boronate | Ester with 1,8-diaminonaphthalene | Stable boronic ester derivative. | Hydrolysis under reaction conditions. |

Other Cross-Coupling Reactions Involving Boronic Acids

While the Suzuki-Miyaura coupling is the most prominent reaction for boronic acids, this compound is a potential substrate for several other important cross-coupling reactions, particularly those catalyzed by copper.

Chan-Evans-Lam Coupling

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds by coupling an aryl boronic acid with an amine or an alcohol, respectively. wikipedia.org This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. st-andrews.ac.uk Given its structure as a heteroaryl boronic acid, this compound is an applicable substrate for this transformation.

The general mechanism involves the formation of a copper(III)-aryl intermediate which then undergoes reductive elimination to yield the desired aryl amine or aryl ether. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature and being tolerant of ambient air. wikipedia.orgnih.gov Pyridine (B92270) is frequently used as a ligand or base in these reactions. wikipedia.org

While specific studies detailing the Chan-Evans-Lam coupling of this compound are not prevalent, the general applicability is well-established for a wide range of aryl and heteroaryl boronic acids. beilstein-journals.orgresearchgate.net The reaction conditions are typically optimized by screening copper sources, bases, and solvents.

Table 1: Typical Components in a Chan-Evans-Lam Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Boronic Acid | Arylating Agent | Aryl and heteroaryl boronic acids |

| Nucleophile | Amine or Alcohol Source | Anilines, aliphatic amines, phenols, alcohols |

| Copper Catalyst | Facilitates Coupling | Copper(II) acetate [Cu(OAc)₂], Copper(II) triflate [Cu(OTf)₂] |

| Base | Activator/Promoter | Pyridine, triethylamine (TEA), potassium carbonate (K₂CO₃) |

| Solvent | Reaction Medium | Dichloromethane (DCM), methanol (B129727) (MeOH), acetonitrile |

| Atmosphere | Oxidant Source | Often conducted open to air |

This table presents generalized components for the Chan-Evans-Lam coupling based on established literature.

Copper(II)-Catalyzed Functionalizations (e.g., Azide (B81097) Formation)

Beyond C-N and C-O bond formation, copper catalysis enables other valuable transformations of aryl boronic acids. A notable example is the conversion of aryl boronic acids into aryl azides. This reaction provides a direct route to important synthetic intermediates used in click chemistry, such as the synthesis of 1,2,3-triazoles. nih.govorganic-chemistry.org

The copper(II)-catalyzed azidation of aryl boronic acids typically involves copper(II) acetate as the catalyst and sodium azide (NaN₃) as the azide source. nih.govnih.gov The reaction proceeds efficiently in protic solvents like methanol. organic-chemistry.org The proposed mechanism involves transmetalation from boron to copper, coordination of the azide, and subsequent reductive elimination. organic-chemistry.org Heterocyclic boronic acids, including pyridine derivatives, have been shown to be viable substrates for this transformation, albeit sometimes with moderate yields. organic-chemistry.org Therefore, this compound could foreseeably be converted to 3-azido-5-(2-methoxyphenyl)pyridine under these conditions.

Other copper-catalyzed reactions include the coupling of arylboronic acids with sulfonyl azides to form N-arylsulfonamides. thieme-connect.com

Functionalization of the Pyridine Ring System

The pyridine ring is a key feature of this compound, and its reactivity can be exploited for further molecular diversification.

Electrophilic and Nucleophilic Substitutions on the Pyridine Moiety

The pyridine ring is electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This electronic character governs its substitution patterns.

Electrophilic Aromatic Substitution (EAS): Pyridine is significantly less reactive towards electrophiles than benzene. quimicaorganica.orgwikipedia.org Reactions like nitration or halogenation require harsh conditions and generally occur at the 3- and 5-positions. quimicaorganica.org In the case of this compound, the existing substituents at these positions would direct incoming electrophiles to the remaining open positions (C2, C4, C6), although the deactivating nature of the ring makes such reactions challenging. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring. wikipedia.orgrsc.org A common strategy to overcome this low reactivity is to first convert the pyridine to its N-oxide. The oxygen atom of the pyridine N-oxide can donate electron density into the ring, activating it towards electrophilic attack, primarily at the 4-position. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). wikipedia.org For a nucleophilic substitution to occur, a good leaving group (like a halide) must be present at one of these positions. While the parent compound does not have such a leaving group, derivatives could be synthesized to enable SNAr reactions. Arylboronic acids themselves can, in some contexts, act as nucleophiles in transition-metal-free substitutions, although this is less common for heteroaromatic systems. researchgate.net

Modulating Pyridine Basicity for Enhanced Reactivity

The basicity of the pyridine nitrogen lone pair plays a crucial role in its reactivity, especially in metal-catalyzed cross-coupling reactions. The nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), which can sometimes inhibit or alter the catalytic cycle. This is a well-known challenge, particularly for 2-substituted pyridines, often referred to as the "2-pyridyl problem". researchgate.netnih.gov

The electronic properties of the substituents on the pyridine ring directly influence the basicity of the nitrogen atom. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. In this compound, the electronic influence of the methoxyphenyl and boronic acid groups will modulate the nitrogen's basicity.

Research has shown that the success of cross-coupling reactions with pyridine-containing substrates can be highly dependent on the choice of catalyst and ligands, which must be tuned to the substrate's basicity. rsc.org For instance, studies on the Suzuki coupling of aminopyridines have demonstrated that more basic pyridines require different catalytic systems to achieve good yields compared to less basic analogues. This highlights that for reactions involving this compound, the inherent basicity of its pyridine core is a key parameter to consider for reaction optimization. acs.org

Transformations of the Methoxyphenyl Moiety

The methoxyphenyl group offers additional sites for chemical modification. The methoxy (B1213986) group (-OCH₃) is an electron-donating, ortho-para directing group for electrophilic aromatic substitution on its attached phenyl ring. wikipedia.org This allows for selective functionalization, such as halogenation or nitration, at the positions ortho and para to the methoxy group.

A primary and highly useful transformation of the methoxyphenyl group is ether cleavage to reveal a phenol. This demethylation is a common synthetic step to unmask a hydroxyl group for further functionalization or to introduce a hydrogen-bond donor. This reaction is typically achieved using strong Lewis acids or proton acids.

Common reagents for aryl methyl ether cleavage include:

Boron tribromide (BBr₃): A powerful and widely used reagent for cleaving ethers.

Pyridinium (B92312) hydrochloride: This reagent can effectively demethylate methoxy groups at high temperatures, often in solvent-free conditions or under microwave irradiation. researchgate.netgoogle.comrsc.org

Aluminum chloride (AlCl₃): Another Lewis acid capable of mediating demethylation. google.com

Applying such a transformation to this compound would yield 5-(2-hydroxyphenyl)pyridin-3-ylboronic acid, providing a handle for subsequent reactions like O-alkylation, O-acylation, or participation in other coupling chemistries.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Azido-5-(2-methoxyphenyl)pyridine |

| 5-(2-Hydroxyphenyl)pyridin-3-ylboronic acid |

| Copper(II) acetate |

| Copper(II) triflate |

| Sodium azide |

| Boron tribromide |

| Pyridinium hydrochloride |

Derivatization of the Methoxy Group

There is no specific information available in the surveyed literature regarding the derivatization of the methoxy group of this compound. General chemical principles suggest that the methoxy group could potentially undergo ether cleavage to yield the corresponding phenol. Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). However, the application of these methods to this compound, including reaction conditions, yields, and the compatibility of the boronic acid functional group, has not been reported.

Applications in Advanced Organic Synthesis

Synthesis of Fused Pyridine (B92270) Derivatives and Polycyclic Systems

Formation of Quinolines, Isoquinolines, and Related Structures

Quinolines and isoquinolines are nitrogen-containing heterocyclic scaffolds that are prevalent in a vast number of natural products and pharmacologically active compounds. thieme-connect.deresearchgate.net The synthesis of these structures often relies on the strategic formation of carbon-carbon bonds to construct the fused ring system. Arylboronic acids are key reagents in these methodologies.

While specific examples detailing the use of 5-(2-Methoxyphenyl)pyridin-3-ylboronic acid in quinoline (B57606) or isoquinoline (B145761) synthesis are not extensively documented in the literature, its structural motifs are representative of precursors used in established synthetic routes. For instance, palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for creating the biaryl linkage that often serves as the backbone for subsequent cyclization into these heterocyclic systems. nih.gov The general strategy involves coupling an ortho-functionalized aryl halide with a boronic acid, followed by an intramolecular reaction to form the new heterocyclic ring. The 5-(2-Methoxyphenyl)pyridin-3-yl moiety could be incorporated into either the quinoline or isoquinoline core, lending its specific electronic and steric properties to the final molecule.

Table 1: Representative Palladium-Catalyzed Synthesis of a Biaryl Pyridine Structure This table illustrates a typical Suzuki-Miyaura coupling involving a pyridinyl halide and a methoxyphenylboronic acid, a reaction type for which this compound is suited.

| Reactant A | Reactant B | Catalyst | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-fluoropyridine | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane-H₂O | Reflux, 8 h | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | 92% | nih.gov |

Cascade and Tandem Reactions Utilizing the Compound

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach in organic synthesis. The structure of this compound is well-suited for such processes. A synthetic sequence could be envisioned where the boronic acid first participates in a Suzuki coupling, and subsequently, the nitrogen atom of the pyridine ring acts as a nucleophile or directing group in a further intramolecular cyclization.

For example, a palladium-catalyzed reaction could initiate a sequence involving the formation of C-C, C-O, and C-N bonds in one pot to rapidly assemble complex heterocyclic systems like furo-pyrrolo-pyridines. researchgate.net The ability of the pyridine's nitrogen atom and the boronic acid's reactivity to be harnessed in sequential steps makes this class of compounds attractive for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules from simple starting materials.

Contributions to Material Chemistry (Synthetic Aspects)

Beyond its use in discrete molecule synthesis, this compound serves as a valuable monomer or functionalizing agent in the creation of advanced materials with tailored properties.

Functionalization of Covalent Organic Frameworks (COFs) via Boronic Acid-Diol Complexation

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. researchgate.net Their properties can be precisely tuned by incorporating chemical functionalities into their building blocks. Boronic acids are particularly useful for this purpose due to their ability to form reversible covalent bonds with cis-diols. nih.gov

The boronic acid group on this compound can be incorporated into a COF structure in two primary ways:

De novo Synthesis: The compound, or a derivative, can be used as a monomer in the initial synthesis of the COF. nih.gov

Post-Synthetic Modification (PSM): A pre-synthesized COF containing reactive sites (e.g., amino or halide groups) can be modified by attaching the boronic acid-containing molecule. rsc.orgrsc.orgsemanticscholar.org This approach is beneficial when the desired functional groups might not be compatible with the initial COF formation conditions. rsc.org

Once incorporated, the boronic acid moiety acts as a recognition site. It can selectively bind with molecules containing 1,2- or 1,3-diols, such as sugars, glycoproteins, or catechols, through the formation of stable five- or six-membered cyclic esters. researchgate.netresearchgate.net This interaction is pH-dependent, allowing for the controlled capture and release of target molecules, making these functionalized COFs promising for applications in chemical sensing, separations, and targeted delivery. nih.gov

Table 2: Strategies for Functionalizing COFs with Boronic Acids

| Functionalization Strategy | Description | Key Principle | Potential Application | Reference |

|---|---|---|---|---|

| De novo Synthesis (Co-condensation) | A boronic acid-containing monomer is used as a building block during the initial polymerization to form the COF. | Boronic acid groups are evenly distributed throughout the framework from the outset. | Selective enrichment of cis-diol compounds from complex mixtures. | nih.gov |

| Post-Synthetic Modification (PSM) | A pre-formed COF is chemically altered to introduce boronic acid groups onto its surface or within its pores. | Allows for the introduction of functionalities that may not be stable under COF synthesis conditions. | Creating sensors, chiral chromatography columns, or improving catalytic activity. | rsc.orgrsc.orgnih.gov |

Synthesis of Aza-π-Conjugated Materials

Aza-π-conjugated materials are polymers or large molecules containing nitrogen atoms within their conjugated backbone. These materials are of great interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and solar cells, because the nitrogen atoms can tune the material's electronic and optical properties. mdpi.com

The Suzuki-Miyaura reaction is a cornerstone of synthesizing these materials through a method known as Suzuki polycondensation. mdpi.comresearchgate.net This process involves the step-growth polymerization of a monomer containing two boronic acid (or boronate ester) groups with a monomer containing two halide groups.

In this context, this compound, being a monoboronic acid, would typically be used to create a larger, more complex monomer before polymerization. For example, it could be coupled with a dihaloaryl compound to produce an A-B type monomer, which could then be polymerized. Alternatively, it can be used to build discrete, large aza-aromatic systems, such as azahelicenes, through sequential cross-coupling reactions. mdpi.com The inclusion of the pyridinyl and methoxyphenyl groups allows for fine-tuning of properties like solubility, morphology, and charge-transport characteristics of the final conjugated material. unimib.itresearchgate.net

Table 3: Principle of Suzuki Polycondensation for Aza-π-Conjugated Polymers This table illustrates the general reaction for which a derivative of this compound could be a precursor.

| Monomer A Type | Monomer B Type | Catalyst System | Reaction Type | Resulting Material | Reference |

|---|---|---|---|---|---|

| Aryl or Heteroaryl dihalide (e.g., dibromopyridine) | Aryl or Heteroaryl diboronic acid/ester | Palladium(0) complex (e.g., Pd(PPh₃)₄) + Base | Step-growth cross-coupling polymerization | Aza-π-conjugated polymer | mdpi.comresearchgate.net |

Mechanistic and Computational Studies on Reactivity and Selectivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Pathwayswikipedia.orgnih.govdntb.gov.ua

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for exploring the electronic structure and reaction mechanisms of complex organic molecules. researchgate.netresearchgate.netaps.org These computational methods allow for the modeling of stationary points along a reaction coordinate, providing energetic comparisons and insights into the transition states involved. nih.gov For molecules like 5-(2-Methoxyphenyl)pyridin-3-ylboronic acid, DFT can elucidate the intricate interplay of electronic effects stemming from the electron-donating methoxy (B1213986) group and the electron-deficient pyridine (B92270) ring.

Boronic acids exist in a pH-dependent equilibrium in aqueous solutions, primarily between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. nih.govresearchgate.net The speciation significantly impacts the nucleophilicity and reactivity of the organoboron reagent in cross-coupling reactions. The pKa of the boron center in 3-pyridylboronic acid is notably acidic. elsevierpure.com The formation of the boronate anion, by reaction with a base, is a crucial step for transmetalation in the Suzuki-Miyaura catalytic cycle. wikipedia.org

Furthermore, boronic acids are known to form aggregates, such as dimeric or trimeric anhydrides (boroxines), especially under anhydrous conditions or at high concentrations. The addition of water can break these aggregates into monomeric species, which are generally more reactive. researchgate.net Computational studies help to model the relative energies and structures of these different species, providing a clearer picture of the active reagent in the reaction mixture.

Table 1: Boronic Acid Species of this compound in Solution

| Species | Structure | Role in Reaction | Conditions Favoring Formation |

|---|---|---|---|

| Monomeric Boronic Acid | Trigonal planar B(OH)₂ | Precursor to active species | Aqueous, neutral pH |

| Tetrahedral Boronate | Anionic B(OH)₃⁻ | Active species in transmetalation | Basic conditions (presence of OH⁻) |

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical for achieving high efficiency and selectivity. Ligands modulate the electronic and steric properties of the palladium center, influencing each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org For coupling reactions involving pyridylboronic acids, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. organic-chemistry.org

Table 2: Influence of Ligand Properties on Catalytic Performance

| Ligand Property | Effect on Palladium Center | Impact on Catalytic Cycle | Desired Outcome |

|---|---|---|---|

| High Electron Donicity | Increases electron density | Promotes oxidative addition | Faster reaction rates |

| Large Steric Bulk | Creates a coordinatively unsaturated center | Promotes reductive elimination | Prevents catalyst deactivation, improves yield |

| Bite Angle (for bidentate ligands) | Influences geometry of the complex | Affects stability and reactivity | Optimized for specific substrate combinations |

Kinetic Studies of Cross-Coupling Reactions

Kinetic studies provide empirical data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. This information is complementary to computational studies and is essential for validating proposed mechanisms.

The reactivity of this compound is governed by a balance of steric and electronic factors. The electron-donating methoxy group at the ortho position of the phenyl ring increases the electron density on the ipso-carbon, which can facilitate the transmetalation step. However, this same ortho substituent introduces significant steric hindrance. This steric clash can influence the preferred conformation of the molecule and may slow down the approach to the bulky metal center. beilstein-journals.orgnih.gov

Table 3: Summary of Steric and Electronic Influences on Reactivity

| Feature of this compound | Parameter | Effect | Impact on Suzuki-Miyaura Coupling |

|---|---|---|---|

| 2-Methoxy Group | Electronic | Electron-donating | Accelerates transmetalation |

| 2-Methoxy Group | Steric | Ortho-substituent bulk | May hinder approach to catalyst, slowing reaction |

| Pyridin-3-yl Group | Electronic | Electron-withdrawing | Decreases nucleophilicity, slowing transmetalation |

Investigation of Pyridine C3 Modification Mechanisms with Organoboron Catalysisaps.org

The direct functionalization of the pyridine ring is a significant challenge in organic synthesis due to the ring's electron-deficient nature. rsc.org The C2 and C4 positions are electronically favored for nucleophilic attack, making selective functionalization at the C3 position difficult. researchgate.netnih.gov

Organoboron catalysis, particularly the Suzuki-Miyaura reaction, provides a powerful and versatile method for the regioselective formation of C-C bonds at the C3 position of a pyridine ring. The mechanism involves the palladium-catalyzed coupling of a 3-pyridylboronic acid (or its ester) with an aryl or heteroaryl halide. This strategy circumvents the inherent reactivity patterns of the pyridine ring by pre-functionalizing the C3 position with the boronic acid moiety. Mechanistic investigations in this area focus on optimizing catalyst systems to achieve high yields and tolerate a wide range of functional groups, enabling the synthesis of complex molecules containing the 3-substituted pyridine core. nih.govaudreyli.com

Advanced Characterization Techniques for Derived Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the characterization of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For derivatives of 5-(2-Methoxyphenyl)pyridin-3-ylboronic acid, which often result from reactions like the Suzuki-Miyaura coupling, NMR is used to confirm the formation of the desired carbon-carbon bonds and to fully assign the structure of the product. beilstein-journals.orgrsc.orgresearchgate.net

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy is employed to identify the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of the signals provide a wealth of information about the electronic environment and spatial relationship of protons.

In derivatives of this compound, ¹H NMR is crucial for confirming the presence of both the methoxyphenyl and pyridine (B92270) ring protons. For instance, in the related compound 2-(2-Methoxyphenyl)pyridine , the aromatic protons exhibit characteristic shifts and couplings. rsc.org The methoxy (B1213986) group protons typically appear as a sharp singlet, usually in the range of δ 3.8-3.9 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a Structurally Related Compound

The following table presents ¹H NMR data for a compound structurally analogous to derivatives of this compound, illustrating typical chemical shifts.

| Compound Name | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| 2-(2-Methoxyphenyl)pyridine rsc.org | Pyridine-H | 8.74 – 8.66 | m |

| Pyridine-H | 7.80 | d, J = 8.0 | |

| Phenyl-H | 7.75 | dd, J = 7.6, 1.6 | |

| Pyridine-H | 7.69 | td, J = 7.6, 2.0 | |

| Phenyl-H | 7.41 – 7.33 | m | |

| Pyridine-H | 7.23 | m | |

| Phenyl-H | 7.08 | td, J = 7.6, 0.8 | |

| Phenyl-H | 7.00 | d, J = 8.4 | |

| -OCH₃ | 3.84 | s |

Data acquired in CDCl₃ at 400 MHz.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a structure gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment (e.g., aliphatic, aromatic, carbonyl).

For derivatives of this compound, ¹³C NMR is used to confirm the total number of carbon atoms and to verify the connectivity established between the pyridine and phenyl rings. The carbon of the methoxy group (-OCH₃) typically resonates around δ 55 ppm. rsc.org Aromatic carbons appear in the δ 110-160 ppm range, with carbons attached to electronegative atoms (like the oxygen of the methoxy group or the nitrogen of the pyridine ring) appearing further downfield. rsc.orgbiorxiv.org

Table 2: Representative ¹³C NMR Data for a Structurally Related Compound

The following table presents ¹³C NMR data for a compound structurally analogous to derivatives of this compound.

| Compound Name | Carbon Assignment | Chemical Shift (δ) ppm |

| 2-(2-Methoxyphenyl)pyridine rsc.org | Aromatic C-O | 156.8 |

| Aromatic C | 156.0 | |

| Aromatic C-N | 149.3 | |

| Aromatic C-H | 135.6 | |

| Aromatic C-H | 131.1 | |

| Aromatic C-H | 129.9 | |

| Aromatic C | 129.0 | |

| Aromatic C-H | 125.1 | |

| Aromatic C-H | 121.6 | |

| Aromatic C-H | 121.0 | |

| Aromatic C-H | 111.2 | |

| -OCH₃ | 55.5 |

Data acquired in CDCl₃ at 101 MHz.

Advanced NMR Techniques (e.g., 2D NMR, Boron NMR if applicable)

For complex derivatives, one-dimensional NMR spectra can be insufficient for complete structural assignment due to overlapping signals. In such cases, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptsemanticscholar.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms, allowing for unambiguous assignment of ¹H-¹³C one-bond connectivities. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton and identifying connections between different functional groups or rings. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation, such as identifying atropisomers that can form in sterically hindered biaryl systems. beilstein-journals.org

Given that the parent compound is a boronic acid, Boron-11 (¹¹B) NMR spectroscopy is a highly relevant and powerful technique for characterizing the starting material and any boron-containing intermediates or byproducts. researchgate.net ¹¹B NMR provides direct information about the coordination state and chemical environment of the boron atom. sdsu.edu Tricoordinate boronic acids typically show a broad signal in the δ 27-33 ppm range, while tetracoordinate boronate species, formed upon complexation, appear at higher fields (upfield). sdsu.edursc.org This technique is particularly useful for studying the interactions of boronic acids with diols or for monitoring the progress of reactions at the boron center. researchgate.netrsc.orgacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of newly synthesized compounds. Unlike low-resolution MS, which provides nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). biorxiv.org This precision allows for the determination of the exact elemental formula of the compound, as very few combinations of atoms will have the same exact mass. This is a critical step in confirming that the synthesized product has the expected chemical formula. For example, HRMS was used to confirm the elemental composition of a complex pyridine derivative, where the calculated mass for [M+H]⁺ was 346.0208 and the found mass was also 346.0208, confirming the formula C₁₅H₁₂Cl₂F₂NO₂. biorxiv.org

Use of Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

The choice of ionization method is crucial for successful mass spectrometry analysis.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is particularly well-suited for polar, and non-volatile molecules, including many pyridine and boronic acid derivatives. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the product. rsc.orgnih.gov ESI is often coupled with HRMS analyzers to provide exact mass measurements. biorxiv.org

Electron Ionization (EI) : EI is a higher-energy, "hard" ionization technique that causes extensive fragmentation of the molecule. While this makes it more difficult to identify the molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. This pattern can be compared to spectral libraries for identification and provides valuable structural information by revealing how the molecule breaks apart. EI-MS has been used to characterize various pyridine derivatives. beilstein-journals.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups present in synthetic products derived from this compound. When this boronic acid undergoes reactions, such as the Suzuki-Miyaura cross-coupling, the B(OH)₂ group is replaced, leading to the formation of new C-C bonds. The IR spectrum of the resulting product will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The analysis of the product's spectrum would focus on the presence of bands confirming the integrity of the core structure and the absence of bands associated with the boronic acid starting material (e.g., a broad O-H stretch around 3300 cm⁻¹ and B-O stretching around 1350 cm⁻¹). Key regions of interest in the product's spectrum include:

Aromatic C-H Stretching: Vibrations typically observed in the 3100-3000 cm⁻¹ range confirm the presence of the aromatic rings. scielo.org.za

Aliphatic C-H Stretching: The methyl group of the methoxy substituent gives rise to symmetric and asymmetric stretching vibrations, usually found between 3000 and 2850 cm⁻¹. scielo.org.za

Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine and phenyl rings produce a series of sharp bands in the 1600-1400 cm⁻¹ region. These are diagnostic for the aromatic skeleton.

C-O-C Stretching: The ether linkage of the methoxy group is characterized by a strong, distinct band due to asymmetric stretching, typically located in the 1260-1230 cm⁻¹ range. researchgate.net

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region.